molecular formula C21H13ClN2O4S B358007 1-(3-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879565-04-5

1-(3-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B358007
CAS RN: 879565-04-5
M. Wt: 424.9g/mol
InChI Key: NEADCLZCHMNFRM-UHFFFAOYSA-N
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Description

The compound “1-(3-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the π electrons to move freely from one bond to other bonds, rendering aromatic ring properties .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been recognized for their potential as antioxidants. The thiazole ring can act as a scavenger of free radicals, protecting cells from oxidative stress. This property is particularly beneficial in the development of treatments for diseases where oxidative stress plays a role, such as neurodegenerative disorders .

Analgesic and Anti-inflammatory Activities

Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities. They can be designed to target specific pathways involved in pain and inflammation, offering a promising route for the development of new painkillers and anti-inflammatory drugs .

Antimicrobial and Antifungal Activities

The thiazole moiety is a common feature in many antimicrobial and antifungal agents. Its incorporation into new compounds can lead to the development of novel drugs to combat resistant strains of bacteria and fungi .

Antiviral Activity

Thiazole derivatives have been studied for their antiviral properties. They can inhibit the replication of viruses, making them potential candidates for the treatment of viral infections, including HIV .

Antitumor and Cytotoxic Activity

Research has indicated that thiazole-containing compounds can exhibit antitumor and cytotoxic activities. They can be used to design drugs that target cancer cells, minimizing the impact on healthy cells and potentially leading to treatments with fewer side effects .

Neuroprotective Activity

The neuroprotective potential of thiazole derivatives makes them interesting candidates for the treatment of neurological conditions. They can contribute to the protection of neuronal cells and the preservation of cognitive functions .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The exact nature of these interactions would depend on the specific structure and properties of the compound and its target.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways . These include pathways involved in inflammation, pain perception, microbial infection, and cancer . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability . They are often well absorbed and distributed in the body, metabolized to various extents, and excreted through the kidneys . The exact ADME properties of this compound would depend on its specific structure and properties.

Result of Action

Thiazole derivatives have been found to have a wide range of effects at the molecular and cellular level . These include anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor effects . The exact effects would depend on the specific targets and pathways affected by the compound.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives

properties

IUPAC Name

1-(3-chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O4S/c1-27-13-5-6-14-15(10-13)28-19-16(18(14)25)17(11-3-2-4-12(22)9-11)24(20(19)26)21-23-7-8-29-21/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEADCLZCHMNFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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